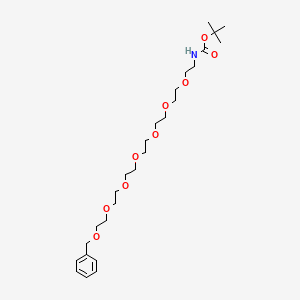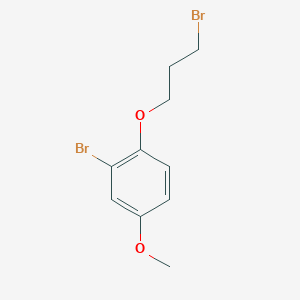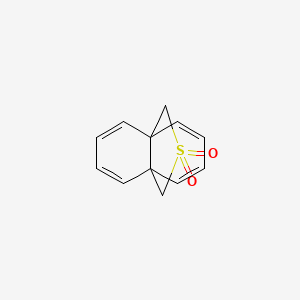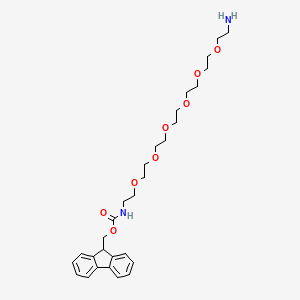![molecular formula C19H18Cl3N3O5S B11937746 4-{[({2,2,2-Trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11937746.png)
4-{[({2,2,2-Trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(2,2,2-Trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including trichloromethyl, benzoylamino, thioureido, and benzoic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2,2,2-trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid typically involves multiple steps:
-
Formation of the Benzoylamino Intermediate: : The initial step involves the reaction of 3,4-dimethoxybenzoic acid with an appropriate amine to form the benzoylamino intermediate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Introduction of the Trichloromethyl Group: : The next step involves the introduction of the trichloromethyl group through a chlorination reaction. This can be achieved using reagents such as trichloromethyl chloroformate or trichloromethyl sulfenyl chloride.
-
Formation of the Thioureido Group: : The thioureido group is introduced by reacting the intermediate with thiourea under acidic or basic conditions.
-
Final Coupling with Benzoic Acid: : The final step involves coupling the intermediate with benzoic acid to form the desired compound. This step may require the use of a coupling agent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the trichloromethyl group, converting it to a less chlorinated derivative or even to a methyl group.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl and thioureido groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield less chlorinated derivatives, and substitution may yield various substituted thioureido or benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the benzoylamino and thioureido groups suggests that it may interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. Its structural features suggest that it may have activity against certain diseases or conditions, although further research is needed to confirm this.
Industry
In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure may impart desirable properties to the materials or products in which it is used.
Mécanisme D'action
The mechanism of action of 4-(3-(2,2,2-trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid is not well understood. its multiple functional groups suggest that it may interact with various molecular targets and pathways. For example, the benzoylamino group may interact with enzymes or receptors, while the thioureido group may form hydrogen bonds or other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(2,2,2-Trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid methyl ester
- 4-(3-(2,2,2-Trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid ethyl ester
- 4-(3-(2,2,2-Trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid amide
Uniqueness
The uniqueness of 4-(3-(2,2,2-trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid lies in its specific combination of functional groups. The presence of the trichloromethyl, benzoylamino, thioureido, and benzoic acid groups in a single molecule imparts unique chemical and physical properties that may not be present in similar compounds. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H18Cl3N3O5S |
|---|---|
Poids moléculaire |
506.8 g/mol |
Nom IUPAC |
4-[[2,2,2-trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H18Cl3N3O5S/c1-29-13-8-5-11(9-14(13)30-2)15(26)24-17(19(20,21)22)25-18(31)23-12-6-3-10(4-7-12)16(27)28/h3-9,17H,1-2H3,(H,24,26)(H,27,28)(H2,23,25,31) |
Clé InChI |
YHBACVXJYUSIQV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11937708.png)


![heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11937715.png)



![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B11937751.png)
![{[(Dibromomethyl)sulfonyl]methyl}benzene](/img/structure/B11937757.png)


